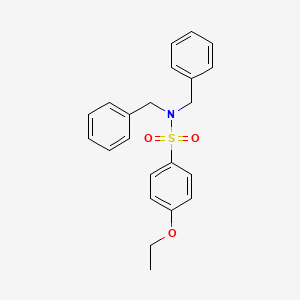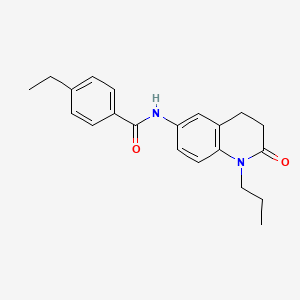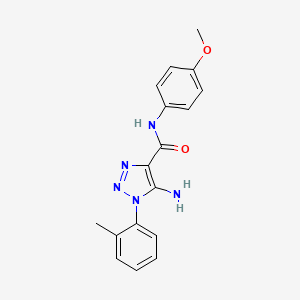
5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Some derivatives of triazole, including compounds structurally related to 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activity against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Cytotoxicity and Anticancer Potential
Research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a core structural motif with the compound , has shown that some synthesized products exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential application of such compounds in cancer research and therapy (Hassan et al., 2014).
Corrosion Inhibition
Derivatives of 1,2,4-triazole, specifically 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been investigated for their ability to inhibit the corrosion of mild steel in hydrochloric acid medium. These studies have shown very high inhibition efficiency, suggesting the utility of such compounds in protecting metals from corrosion (Bentiss et al., 2009).
Fluorescent Materials
N-2-Aryl-1,2,3-triazoles, related to the chemical structure in focus, have been synthesized and evaluated as novel blue emitting fluorophores. These compounds absorb and emit in the blue and green regions, indicating their potential application in creating fluorescent materials for various technological applications (Padalkar et al., 2015).
特性
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-5-3-4-6-14(11)22-16(18)15(20-21-22)17(23)19-12-7-9-13(24-2)10-8-12/h3-10H,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZAYWXXSTUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
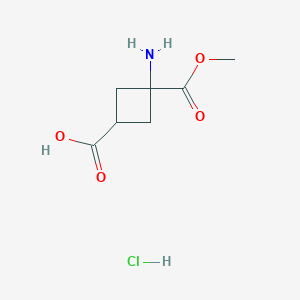
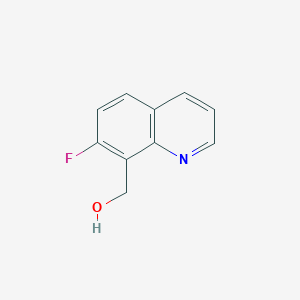
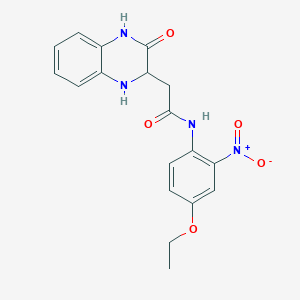
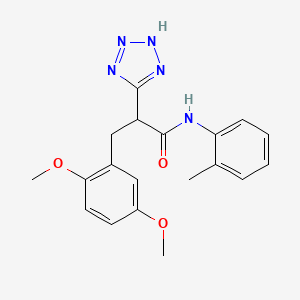
![1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2463695.png)
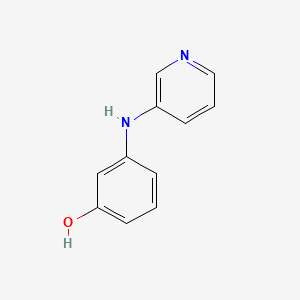
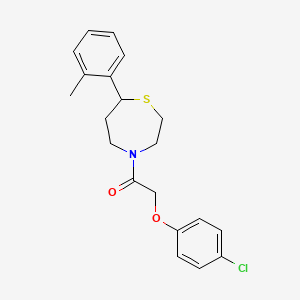
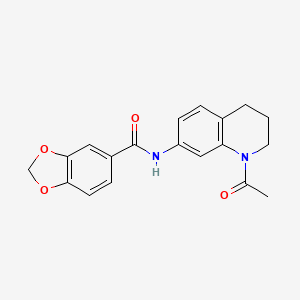

![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2463703.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2463705.png)
